Trans-2-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine
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Overview
Description
Trans-2-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine is a chemical compound characterized by the presence of a cyclopropane ring substituted with a trifluoromethyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-(trifluoromethyl)styrene with diazomethane in the presence of a catalyst such as rhodium acetate. The reaction conditions usually involve a temperature range of 0-25°C and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Trans-2-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding cyclopropane derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; conditionsacidic or basic medium, room temperature.
Reduction: Hydrogen gas, palladium catalyst; conditionselevated pressure and temperature.
Substitution: Alkyl halides, acyl chlorides; conditionspresence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include oxidized cyclopropane derivatives, reduced amine derivatives, and various substituted cyclopropane compounds .
Scientific Research Applications
Trans-2-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of trans-2-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Trans-2-[3-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an amine group.
Trans-2-[3-(trifluoromethyl)phenyl]vinylboronic acid: Contains a vinylboronic acid group instead of a cyclopropane ring.
Uniqueness
Trans-2-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine is unique due to its combination of a cyclopropane ring and a trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H10F3N |
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Molecular Weight |
201.19 g/mol |
IUPAC Name |
(1R,2S)-2-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)7-3-1-2-6(4-7)8-5-9(8)14/h1-4,8-9H,5,14H2/t8-,9+/m0/s1 |
InChI Key |
IJUBEDIWPVVNLP-DTWKUNHWSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC(=CC=C2)C(F)(F)F |
Canonical SMILES |
C1C(C1N)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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